Cas no 91639-30-4 (Methyl 4-(tert-butyl)-3-iodobenzoate)
Methyl 4-(tert-butyl)-3-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(tert-butyl)-3-iodobenzoate
- methyl 4-tert-butyl-3-iodobenzoate
- DTXSID50661049
- methyl 4-tert-butyl-3-iodo-benzoate
- A844012
- Methyl4-(tert-butyl)-3-iodobenzoate
- AKOS015852341
- FT-0652657
- 4-tert-butyl-3-iodobenzoic acid methyl ester
- 91639-30-4
- DB-079111
-
- Inchi: 1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3
- InChI Key: XSYXVZNTABTYRW-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)C=CC=1C(C)(C)C
Computed Properties
- Exact Mass: 318.012
- Monoisotopic Mass: 318.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 4.1
Experimental Properties
- Density: 1.472
- Boiling Point: 339.057°C at 760 mmHg
- Flash Point: 158.856°C
- Refractive Index: 1.555
Methyl 4-(tert-butyl)-3-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092949-1g |
Methyl 4-(tert-butyl)-3-iodobenzoate |
91639-30-4 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM155544-5g |
methyl 4-tert-butyl-3-iodobenzoate |
91639-30-4 | 95% | 5g |
$707 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748939-1g |
Methyl 4-(tert-Butyl)-3-iodobenzoate |
91639-30-4 | 98% | 1g |
¥1801.00 | 2024-04-25 | |
| Ambeed | A335286-1g |
Methyl 4-(tert-butyl)-3-iodobenzoate |
91639-30-4 | 95+% | 1g |
$198.0 | 2025-04-15 |
Methyl 4-(tert-butyl)-3-iodobenzoate Suppliers
Methyl 4-(tert-butyl)-3-iodobenzoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Methyl 4-(tert-butyl)-3-iodobenzoate
Methyl 4-(tert-Butyl)-3-Iodobenzoate: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis
Methyl 4-(tert-butyl)-3-iodobenzoate (CAS No. 91639-30-4) is a valuable organic compound that has gained significant attention in the fields of pharmaceutical and chemical synthesis due to its unique structural features and versatile reactivity. This compound, also known as 4-(tert-butyl)-3-iodobenzoic acid methyl ester, is a key intermediate in the development of various bioactive molecules and pharmaceuticals.
The chemical structure of methyl 4-(tert-butyl)-3-iodobenzoate consists of a benzene ring substituted with a tert-butyl group at the 4-position and an iodine atom at the 3-position, with a methyl ester group attached to the carboxylic acid moiety. This combination of functional groups provides a rich platform for further chemical transformations, making it an essential building block in synthetic chemistry.
One of the primary applications of methyl 4-(tert-butyl)-3-iodobenzoate is in the synthesis of biologically active compounds. The iodine atom at the 3-position can be readily replaced through various cross-coupling reactions, such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of functional groups, including aryl, alkyl, and heterocyclic moieties, thereby expanding the chemical diversity of the final products.
Recent research has highlighted the importance of methyl 4-(tert-butyl)-3-iodobenzoate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The tert-butyl group at the 4-position contributes to the lipophilicity and metabolic stability of these derivatives, enhancing their pharmacological profiles.
In addition to its pharmaceutical applications, methyl 4-(tert-butyl)-3-iodobenzoate is also used in materials science and organic synthesis. Its ability to undergo efficient cross-coupling reactions makes it a valuable precursor for the synthesis of advanced materials, such as polymers and organic semiconductors. The versatility of this compound has led to its widespread use in academic and industrial research settings.
The synthesis of methyl 4-(tert-butyl)-3-iodobenzoate typically involves several steps. One common approach is to start with 4-(tert-butyl)benzoic acid, which is then converted to its methyl ester using methanol and an acid catalyst. The resulting methyl ester is subsequently iodinated at the 3-position using an appropriate iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). This synthetic route provides high yields and good purity, making it suitable for large-scale production.
The physical properties of methyl 4-(tert-butyl)-3-iodobenzoate are well-characterized. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but has limited solubility in water. These properties make it easy to handle and purify using standard techniques such as recrystallization and column chromatography.
In terms of safety and handling, while methyl 4-(tert-butyl)-3-iodobenzoate is not classified as a hazardous material under current regulations, it should be handled with care in a well-ventilated area. Proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks.
The market demand for methyl 4-(tert-butyl)-3-iodobenzoate continues to grow due to its wide range of applications in pharmaceuticals, materials science, and organic synthesis. Leading chemical suppliers offer high-purity grades of this compound to meet the stringent requirements of research and industrial applications.
In conclusion, methyl 4-(tert-butyl)-3-iodobenzoate (CAS No. 91639-30-4) is a highly versatile intermediate that plays a crucial role in various scientific disciplines. Its unique chemical structure and reactivity make it an indispensable tool for researchers and chemists working on the development of new drugs, materials, and synthetic methods. As research in these areas continues to advance, the importance of this compound is likely to increase further.
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